N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a difluorophenyl group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1,4-dimethyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles or difluorophenyl derivatives.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets, while the pyrazole ring provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- 4-Bromo-3,5-difluoroanisole
Uniqueness
N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13F2N3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H13F2N3/c1-8-7-17(2)16-12(8)15-6-9-3-10(13)5-11(14)4-9/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChI Key |
RKEKGLPEXAULMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=CC(=C2)F)F)C |
Origin of Product |
United States |
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